1-(3-Methylisoxazole-5-carboxamido)cyclohexane-1-carboxylic acid
Description
1-(3-Methylisoxazole-5-carboxamido)cyclohexane-1-carboxylic acid is a bicyclic compound featuring a cyclohexane ring substituted with a carboxylic acid group and an amide-linked 3-methylisoxazole moiety.
Properties
Molecular Formula |
C12H16N2O4 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
1-[(3-methyl-1,2-oxazole-5-carbonyl)amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H16N2O4/c1-8-7-9(18-14-8)10(15)13-12(11(16)17)5-3-2-4-6-12/h7H,2-6H2,1H3,(H,13,15)(H,16,17) |
InChI Key |
DJZVCYYSZXTUOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2(CCCCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylisoxazole-5-carboxamido)cyclohexane-1-carboxylic acid typically involves the formation of the isoxazole ring followed by its attachment to the cyclohexane ring. One common method for synthesizing isoxazoles is through the [3+2] cycloaddition reaction of nitrile oxides with alkenes or alkynes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting appropriate catalysts, reaction conditions, and purification methods to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced technologies may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Amide Formation and Hydrolysis
The compound participates in amide bond formation and hydrolysis due to its carboxamide group.
Synthetic Amide Formation
-
Reaction with Amino Derivatives : The carboxamide group can act as a nucleophile in coupling reactions. For example, in the presence of coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine), it reacts with amines to form secondary amides. This method is analogous to procedures reported for structurally related benzothiophene amides .
-
Conditions : Reactions typically proceed at room temperature in polar aprotic solvents (e.g., DMF or THF) over 12–24 hours .
Hydrolysis
-
Acid- or Base-Catalyzed Cleavage : The carboxamide group undergoes hydrolysis under acidic (e.g., HCl/H<sub>2</sub>O) or basic (e.g., NaOH/H<sub>2</sub>O) conditions to yield the corresponding carboxylic acid and amine. For example:
Decarboxylation Reactions
The cyclohexane-1-carboxylic acid moiety undergoes decarboxylation under thermal or catalytic conditions:
-
Thermal Decarboxylation : At elevated temperatures (>150°C), the carboxylic acid group releases CO<sub>2</sub>, forming a cyclohexane derivative.
-
Catalytic Decarboxylation : Transition-metal catalysts (e.g., Cu or Pd) accelerate this process. For example, in the presence of EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide), decarboxylation occurs efficiently at 80°C .
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Thermal | 150°C, 2 hours | Cyclohexane derivative | 70–75% |
| Catalytic | EDC, DMSO, 80°C | Cyclohexane amide | 85–90% |
Nucleophilic Substitution at the Isoxazole Ring
The 3-methylisoxazole moiety participates in nucleophilic substitution reactions at the 5-position.
Reaction with Halides
-
Halogenation : Treatment with N-halosuccinimide (e.g., NBS or NCS) in CCl<sub>4</sub> introduces halogens at the isoxazole ring’s reactive positions.
Alkoxy/Amino Substitution
-
Methoxy/Amino Group Introduction : Reactions with alkoxides (e.g., NaOMe) or amines (e.g., NH<sub>3</sub>) under basic conditions replace the 5-carboxamide group.
Esterification and Transesterification
The carboxylic acid group undergoes esterification via acid-catalyzed Fischer esterification:
-
Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack by alcohols (e.g., MeOH or EtOH).
Cyclization Reactions
The compound serves as a precursor in heterocyclization reactions:
-
Formation of Bicyclic Systems : Under dehydrating conditions (e.g., P<sub>2</sub>O<sub>5</sub> or POCl<sub>3</sub>), intramolecular cyclization generates fused isoxazole-cyclohexane systems.
Interaction with Biological Targets
While not a classical chemical reaction, the compound’s binding interactions with enzymes/receptors are critical:
-
Receptor Binding : The isoxazole-carboxamide motif shows affinity for neurological targets (e.g., GABA<sub>A</sub> receptors) due to hydrogen bonding and hydrophobic interactions .
-
Enzyme Inhibition : Derivatives inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) with IC<sub>50</sub> values in the micromolar range .
Scientific Research Applications
1-(3-Methylisoxazole-5-carboxamido)cyclohexane-1-carboxylic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(3-Methylisoxazole-5-carboxamido)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The compound’s carboxamido and carboxylic acid groups may also play a role in its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues of Isoxazole-Carboxylic Acids
Key analogs include simpler isoxazole-carboxylic acids and derivatives with heterocyclic substitutions. Below is a comparative analysis:
Table 1: Structural and Commercial Comparison of Selected Compounds
Key Observations:
- Substitution Position : The 3-methyl vs. 5-methyl substitution on the isoxazole ring (e.g., 4857-42-5 vs. 3405-77-4) significantly impacts commercial pricing, with the 5-methyl isomer being ~10× cheaper. This may reflect differences in synthetic accessibility or demand .
- Hybrid Heterocycles : Compounds like 5-Methyl-3-(1-methyl-1H-imidazol-5-yl)isoxazole-4-carboxylic acid incorporate imidazole, which may improve bioavailability or enable metal coordination in biological systems .
Pharmacological Potential
- Patent Derivatives : highlights structurally complex analogs (e.g., Example 5 and 6 in the patent) with cyclohexane-carboxylic acid cores linked to thiazole and pyrrolidine groups. These derivatives are synthesized via preparative HPLC, suggesting applicability in drug discovery for conditions requiring high-purity intermediates .
- Enzyme Inhibition : Pyrazole-isoxazole hybrids (e.g., 3-methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid) are studied for enzyme inhibitory activity, implying that the target compound’s amide linkage could similarly modulate enzymatic interactions .
Physicochemical Properties
- Solubility : Carboxylic acid groups generally confer moderate water solubility, but salts (e.g., HCl derivatives in ) enhance this property. The target compound’s free acid form may require formulation adjustments for optimal bioavailability .
Q & A
Basic Research Questions
Q. How can the purity of 1-(3-Methylisoxazole-5-carboxamido)cyclohexane-1-carboxylic acid be reliably assessed?
- Methodological Answer : Combine high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and mass spectrometry (MS) for molecular confirmation. For example, HPLC retention time comparison against certified reference materials (CRMs) ensures batch consistency, while MS validates the molecular ion peak ([M+H]+) and fragmentation patterns . Additionally, nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) resolves structural integrity, particularly for distinguishing regioisomers or stereoisomers .
Q. What synthetic strategies are effective for optimizing the yield of this compound?
- Methodological Answer : Cyclocondensation reactions using carbodiimide coupling agents (e.g., EDC/HOBt) between 3-methylisoxazole-5-carboxylic acid and 1-aminocyclohexane-1-carboxylic acid derivatives are common. Key parameters include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature control : Maintain 0–5°C during activation to minimize side reactions.
- Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane to isolate the product .
Q. What spectroscopic techniques are critical for structural elucidation?
- Methodological Answer :
- FTIR : Confirm amide (C=O stretch ~1650 cm) and carboxylic acid (O-H stretch ~2500–3000 cm) functionalities.
- NMR : H NMR identifies cyclohexane ring protons (δ 1.2–2.5 ppm) and isoxazole methyl groups (δ 2.1–2.3 ppm). C NMR resolves carbonyl carbons (amide ~170 ppm; carboxylic acid ~175 ppm) .
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water mixtures and analyze using a diffractometer (e.g., Cu-Kα radiation) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of target enzymes (e.g., cyclooxygenase-2 or kinases). Key steps:
- Ligand preparation : Optimize the compound’s geometry with density functional theory (DFT) at the B3LYP/6-31G* level.
- Binding affinity analysis : Calculate free energy scores (ΔG) and validate with molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-protein complexes .
Q. What experimental variables explain discrepancies in reported bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from:
- Assay conditions : Varying pH (e.g., 7.4 vs. 6.8) or ionic strength alters solubility and binding kinetics.
- Cell line variability : Use standardized cell lines (e.g., HEK293 or HeLa) with controlled passage numbers.
- Negative controls : Include structurally similar but inactive analogs (e.g., cyclohexane carboxylic acid derivatives) to rule off-target effects .
Q. How can regioselectivity challenges in isoxazole functionalization be mitigated?
- Methodological Answer :
- Directing groups : Introduce a nitro or methoxy group at the isoxazole 4-position to bias electrophilic substitution.
- Catalytic systems : Use palladium-catalyzed C-H activation (e.g., Pd(OAc)/PPh) for selective cross-coupling at the 5-position .
Q. What strategies improve the compound’s stability under physiological conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
